molecular formula C11H20N2O B2772173 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis CAS No. 1864003-16-6

2-(cyclopentylamino)cyclopentane-1-carboxamide, cis

Cat. No.: B2772173
CAS No.: 1864003-16-6
M. Wt: 196.294
InChI Key: NAKUWILJWOVUEQ-ZJUUUORDSA-N
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Description

2-(cyclopentylamino)cyclopentane-1-carboxamide, cis is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a cyclopentane ring substituted with an amino group and a carboxamide group, makes it an interesting subject for research and development.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis can be used as a building block for more complex molecules.

Biology

Medicine

Research may explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific receptors or enzymes.

Industry

In industrial applications, the compound could be used in the synthesis of polymers, agrochemicals, or other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane derivatives.

    Amination: Introduction of the cyclopentylamino group through nucleophilic substitution or reductive amination.

    Carboxylation: Formation of the carboxamide group via carboxylation reactions or amidation of carboxylic acids.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)cyclopentane-1-carboxamide, cis can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may yield primary or secondary amines.

Mechanism of Action

The mechanism by which 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(cyclohexylamino)cyclopentane-1-carboxamide
  • (1R,2S)-2-(cyclopropylamino)cyclopentane-1-carboxamide

Uniqueness

The uniqueness of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis lies in its specific cyclopentylamino substitution, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R,2S)-2-(cyclopentylamino)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-11(14)9-6-3-7-10(9)13-8-4-1-2-5-8/h8-10,13H,1-7H2,(H2,12,14)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKUWILJWOVUEQ-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N[C@H]2CCC[C@H]2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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